Product packaging for Tributylphosphine oxide(Cat. No.:CAS No. 814-29-9)

Tributylphosphine oxide

Cat. No.: B122868
CAS No.: 814-29-9
M. Wt: 218.32 g/mol
InChI Key: MNZAKDODWSQONA-UHFFFAOYSA-N
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Description

Overview of Tributylphosphine (B147548) Oxide as an Organophosphorus Compound

TBPO's identity as an organophosphorus compound is central to its function. The phosphorus-oxygen (P=O) bond is a key feature, influencing its polarity and ability to act as a Lewis base. evitachem.com

TBPO is classified as a tertiary phosphine (B1218219) oxide. evitachem.com This classification denotes that the phosphorus atom is bonded to three organic (butyl) groups and one oxygen atom. Tertiary phosphine oxides like TBPO are generally more stable than their primary and secondary counterparts, which are susceptible to tautomerization and further oxidation. This stability makes TBPO a reliable component in a wide array of chemical reactions. It is typically synthesized through the oxidation of tributylphosphine. ontosight.aievitachem.comsmolecule.comwikipedia.org

TBPO's utility in the laboratory is extensive, where it functions as both a reagent and a ligand. evitachem.comchemimpex.comcymitquimica.com As a reagent, it participates directly in chemical transformations. chemimpex.com Its capacity to act as a ligand is of particular importance in coordination chemistry, where it can bind to metal centers, influencing the properties and reactivity of the resulting metal complexes. chemimpex.comcymitquimica.com The lone pair of electrons on the oxygen atom allows it to act as a Lewis base, coordinating with various metal ions. evitachem.com

Significance in Modern Chemical and Materials Science

The impact of TBPO extends across several domains of modern science, underscoring its importance as a fundamental building block and functional molecule.

In the realm of homogeneous catalysis, TBPO and related phosphine ligands play a crucial role. cymitquimica.comsyensqo.com While tributylphosphine is used as a catalyst modifier in processes like hydroformylation, TBPO itself can act as a ligand in transition metal complexes used for catalysis. ontosight.aichemeurope.com The nature of the phosphine ligand can significantly influence the yield, selectivity, and efficiency of a catalytic reaction. syensqo.com For instance, ruthenium complexes have been shown to be efficient homogeneous catalysts for the oxidation of triphenylphosphine (B44618) to its oxide, a reaction analogous to the formation of TBPO. rsc.org

TBPO's ability to form coordinate bonds with metal ions makes it relevant in supramolecular chemistry. smolecule.com It can act as a ligand in the formation of larger, organized molecular assemblies. For example, it can form complexes with lanthanide metals, such as europium(III), leading to materials with interesting luminescent properties. smolecule.com The study of intermolecular interactions, such as those between phosphine oxides and other molecules, is a key aspect of supramolecular chemistry. colab.ws

TBPO has made significant contributions to the fields of materials science and nanotechnology. ontosight.ai It is frequently used in the synthesis of nanoparticles, including metal oxides and semiconductor materials. ontosight.ai One of its most notable applications is in the synthesis of quantum dots (QDs), which are semiconductor nanocrystals with size-dependent optical and electronic properties. rsc.orgmdpi.com

In the synthesis of QDs, such as those made from cadmium selenide (B1212193) (CdSe) or zinc selenide (ZnSe), TBPO can act as a high-boiling point solvent and a stabilizing ligand. rsc.orgmdpi.com It, along with similar compounds like trioctylphosphine (B1581425) oxide (TOPO), helps to control the growth and stability of the nanocrystals, preventing their aggregation. rsc.orgresearchgate.netaip.org The use of phosphine oxides in QD synthesis was a serendipitous discovery that proved crucial for producing high-quality nanocrystals. rsc.org

Furthermore, TBPO has been employed in the synthesis of other nanomaterials, such as titanium dioxide (TiO₂) nanoparticles. ibm.comnih.gov In these syntheses, TBPO acts as a ligand that arrests the precipitation of the metal oxide, leading to the formation of distinct, crystalline nanoparticles. ibm.comnih.gov Its role as a surface passivator has also been explored in perovskite solar cells, where it can reduce defect density. The ability to functionalize nanoparticles with molecules like phosphine oxides is a key strategy in creating advanced hybrid nanomaterials. rsc.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H27OP B122868 Tributylphosphine oxide CAS No. 814-29-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-dibutylphosphorylbutane
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InChI

InChI=1S/C12H27OP/c1-4-7-10-14(13,11-8-5-2)12-9-6-3/h4-12H2,1-3H3
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InChI Key

MNZAKDODWSQONA-UHFFFAOYSA-N
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Canonical SMILES

CCCCP(=O)(CCCC)CCCC
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Molecular Formula

C12H27OP
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DSSTOX Substance ID

DTXSID2061149
Record name Tributylphosphine oxide
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Molecular Weight

218.32 g/mol
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Physical Description

White crystalline powder; Hygroscopic; [Acros Organics MSDS]
Record name Tributylphosphine oxide
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CAS No.

814-29-9
Record name Tributylphosphine oxide
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Synthetic Methodologies and Pathways for Tributylphosphine Oxide

Oxidation of Tributylphosphine (B147548) Precursors

Tributylphosphine oxide is synthesized through the oxidation of its precursor, tributylphosphine. This conversion can be achieved through several pathways, including exposure to atmospheric oxygen and reactions with specific oxidizing agents. The underlying mechanisms of these oxidation reactions have been the subject of detailed studies, revealing complex ionic and radical pathways.

Atmospheric Oxidation of Tributylphosphine

Tributylphosphine (PBu₃) is an oily, liquid organophosphorus compound that reacts with atmospheric oxygen to yield this compound (TBPO). wikipedia.org This reaction is generally rapid, necessitating the handling of tributylphosphine under an inert atmosphere to prevent unwanted oxidation. wikipedia.org While trialkylphosphines like PBu₃ are readily oxidized by air, the reaction can sometimes lead to a mixture of inseparable P(V) species. nih.govnih.gov

However, research has shown that selective and clean oxidation to the corresponding phosphine (B1218219) oxide can be achieved by adsorbing the phosphine onto the surface of activated carbon (AC) before exposure to air. nih.govnih.gov When tributylphosphine is adsorbed in a mono- or submonolayer on the AC surface at ambient temperature, it is quantitatively oxidized to this compound upon the admission of air, with no formation of unwanted side products. nih.gov The oxidation is believed to be facilitated by the radical activation of molecular oxygen on the aromatic surface of the activated carbon. nih.gov

The general reaction for the atmospheric oxidation is as follows:

2 P(C₄H₉)₃ + O₂ → 2 O=P(C₄H₉)₃ wikipedia.org

Oxidation with Specific Oxidizing Agents (e.g., Hydrogen Peroxide)

In laboratory settings, this compound is commonly prepared by the oxidation of tributylphosphine using specific oxidizing agents. evitachem.com Hydrogen peroxide (H₂O₂) is a frequently used oxidant for this purpose due to its efficacy and the clean nature of the reaction, which typically yields the phosphine oxide and water. nih.govevitachem.com The oxidation of phosphines with hydrogen peroxide is often considered the best method for producing pure phosphine oxides. nih.gov

The reaction involves treating tributylphosphine with hydrogen peroxide, often in a suitable solvent. Phosphine oxides are known to form strong hydrogen bonds with H₂O₂, creating stable adducts. nih.govresearchgate.net These adducts, such as (R₃PO·H₂O₂)₂, are well-defined, solid compounds that can be easily handled and used in homogeneous oxidation reactions. nih.govrsc.org

The table below summarizes key aspects of using hydrogen peroxide for the oxidation of phosphine precursors.

Oxidizing AgentPrecursorProductKey Features
Hydrogen Peroxide (H₂O₂)TributylphosphineThis compoundForms stable adducts with the phosphine oxide product. nih.govresearchgate.net
Considered a clean method for producing pure phosphine oxides. nih.gov
The reaction is efficient for both laboratory and potential industrial synthesis. evitachem.com

Mechanistic Studies of Oxidation Reactions

The oxidation of phosphines to phosphine oxides can proceed through different mechanistic pathways, which have been investigated through spectroscopic and kinetic studies. These pathways are broadly categorized as ionic or radical, with the specific route often depending on the reaction conditions, the nature of the oxidant, and the presence of catalysts or initiators. nih.govacs.org

The oxidation of phosphines can involve both ionic and radical intermediates. acs.org In some pathways, a phosphoranyl radical is formed as a key intermediate. nih.gov This radical can then undergo further reactions. Direct oxidation can proceed via a single electron transfer (SET) to form a phosphonium (B103445) ion, which then reacts through an ionic, Arbuzov-type pathway to yield the final phosphine oxide. nih.govacs.org

Alternatively, radical pathways can involve α- or β-scission fragmentation of the phosphoranyl radical. nih.govacs.org The β-scission pathway is often thermodynamically favored, driven by the formation of the stable phosphine oxide byproduct. chemrxiv.org For instance, the reaction of a phosphine radical cation with a nucleophile, such as water, can generate a phosphoranyl radical, which then fragments to produce the phosphine oxide. chemrxiv.org

The choice between these pathways can be influenced by factors such as the presence of radical inhibitors. For example, the air oxidation of triphenylphosphine (B44618) in a benzene (B151609) solution was significantly reduced in the presence of a radical inhibitor, suggesting a radical-mediated mechanism. reddit.com

Single-Electron Transfer (SET) is a fundamental step in many radical-based oxidation reactions of phosphines. acs.org In this process, the phosphine donates a single electron to an oxidant or a photoexcited catalyst, generating a phosphine radical cation (R₃P•⁺). nih.govresearchgate.netoaepublish.com

This highly reactive radical cation can then engage in several subsequent reactions. It can react ionically with a nucleophile to form a phosphoranyl radical, or it may react directly with molecular oxygen. nih.govresearchgate.net For example, in photosensitized reactions, a phosphine can transfer an electron to an excited state of a sensitizer (B1316253) like 9,10-dicyanoanthracene (B74266) (DCA). The resulting phosphine radical cation then reacts with O₂ to ultimately yield the phosphine oxide. researchgate.net This photoinduced SET mechanism provides an efficient pathway for phosphine oxidation under mild conditions, using oxygen as the oxidant. researchgate.net

Mechanism StepDescriptionIntermediate Species
Initiation Phosphine donates an electron to an acceptor (e.g., photoexcited catalyst).Phosphine Radical Cation (R₃P•⁺)
Propagation The radical cation reacts with a nucleophile (e.g., H₂O) or an oxidant (e.g., O₂).Phosphoranyl Radical
Termination Formation of the stable phosphine oxide product.Phosphine Oxide (R₃P=O)

The oxidation of phosphines can be catalyzed by various transition metal complexes, particularly those with metals in low-valent states. These catalysts can activate otherwise unreactive oxidants like carbon dioxide (CO₂) or nitrous oxide (N₂O), or facilitate the use of molecular oxygen (O₂). dtic.milresearchgate.netrsc.org

For example, rhodium(I) complexes such as [(cyclooctene)₂RhCl]₂ and (Ph₃P)₃RhCl have been shown to catalyze the oxidation of phosphines using CO₂ as the oxygen source in refluxing decalin. dtic.mildtic.mil The rate of this catalytic oxidation is dependent on the basicity of the phosphine, with more basic phosphines reacting faster. dtic.mil Ruthenium-oxygen complexes have also been demonstrated as efficient homogeneous catalysts for the oxidation of triphenylphosphine by molecular oxygen. rsc.org Similarly, cobalt and nickel complexes can catalyze the oxidation of phosphines using nitrous oxide as the oxidant. researchgate.net These catalytic systems offer pathways for phosphine oxidation under specific and controlled conditions, often with high efficiency. rsc.org

Alternative Synthetic Routes

While the oxidation of pre-formed tributylphosphine is a common final step, the initial synthesis of the tributylphosphine intermediate can be approached through various methodologies. These alternative routes offer different advantages in terms of reaction conditions, yields, and substrate scope.

Hydrophosphination presents an industrially significant method for the synthesis of tributylphosphine. This process involves the addition of phosphine (PH₃) to 1-butene (B85601). The reaction typically proceeds via a free-radical mechanism, which dictates an anti-Markovnikov addition of the P-H bond across the double bond of the alkene. wikipedia.org This ensures the formation of the desired n-butyl chains attached to the phosphorus atom.

The reaction is generally carried out under elevated temperature and pressure to achieve optimal yields. The resulting tributylphosphine is a highly air-sensitive compound that readily reacts with atmospheric oxygen to form this compound. wikipedia.org This oxidation can be performed as a subsequent deliberate step or can occur upon exposure to air during workup.

Table 1: Reaction Parameters for Hydrophosphination of 1-Butene

ParameterTypical Range
ReactantsPhosphine (PH₃), 1-Butene (CH₂=CHCH₂CH₃)
MechanismFree Radical
RegioselectivityAnti-Markovnikov
ProductTributylphosphine (P(CH₂CH₂CH₂CH₃)₃)

In a laboratory setting, the Grignard reaction is a frequently employed method for the synthesis of tributylphosphine. This approach utilizes the reaction of a butyl Grignard reagent, such as butylmagnesium bromide (CH₃CH₂CH₂CH₂MgBr), with a phosphorus halide, most commonly phosphorus trichloride (B1173362) (PCl₃). The Grignard reagent acts as a nucleophile, displacing the chloride ions from the phosphorus center to form the three P-C bonds.

The stoichiometry of the reaction requires three equivalents of the Grignard reagent for every one equivalent of phosphorus trichloride. The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. mdpi.com Following the formation of tributylphosphine, an oxidizing agent is introduced to convert it to this compound.

Phosphine-catalyzed hydrophosphination of activated alkenes is a known method for the formation of P-C bonds. While less common for the direct synthesis of simple trialkylphosphines like tributylphosphine from unactivated alkenes, the principles of phosphine catalysis are relevant. In these reactions, a phosphine catalyst can add to an electron-deficient alkene to form a zwitterionic intermediate, which can then react with a proton source to yield the hydrophosphination product. researchgate.net

For the synthesis of this compound, a more direct approach involving alkenes would be the radical-mediated hydrophosphination of 1-butene as described in the hydrophosphination section. However, related methodologies involving the addition of P-H compounds to alkenes under various catalytic conditions (e.g., visible-light photocatalysis for secondary phosphine oxides) highlight the versatility of alkene functionalization in organophosphorus chemistry. rsc.orgrsc.org

While not a direct synthesis for the alkyl-substituted this compound, the metal-free P-arylation of phosphines using diaryliodonium salts is an important analogous method for the synthesis of aryl-substituted phosphine oxides. This reaction demonstrates a modern approach to P-C bond formation. In this methodology, a secondary phosphine can be arylated with a diaryliodonium salt in the presence of a base. The resulting tertiary phosphine can then be oxidized in a one-pot procedure to the corresponding tertiary phosphine oxide. This method is notable for proceeding under mild, metal-free conditions.

Purification and Characterization Techniques in Synthesis

The purification of this compound from the reaction mixture is a critical step to obtain a product of high purity. The choice of purification technique depends on the scale of the synthesis and the nature of the impurities. Following purification, a suite of analytical methods is employed to confirm the identity and purity of the compound.

Common purification methods for phosphine oxides, including this compound, include:

Crystallization: this compound is a solid at room temperature and can often be purified by crystallization from an appropriate solvent or solvent mixture. acs.org Nonpolar solvents like hexane (B92381) are often used, as triphenylphosphine oxide (a common analog) is poorly soluble in hexane. echemi.com

Column Chromatography: Silica gel column chromatography is a standard technique for the purification of organic compounds. A solvent system of appropriate polarity, such as a mixture of ethyl acetate (B1210297) and hexane, can be used to separate this compound from byproducts and unreacted starting materials. tcichemicals.com

Precipitation of Byproducts: In reactions where phosphines are used as reagents, the resulting phosphine oxide can sometimes be removed by precipitation as a metal complex. For instance, triphenylphosphine oxide can be precipitated from reaction mixtures by the addition of salts like ZnCl₂ or CaBr₂. acs.orgacs.org This approach is particularly useful for purifying the desired product from the phosphine oxide byproduct.

Once purified, this compound is characterized using various spectroscopic techniques:

Table 2: Spectroscopic Data for the Characterization of this compound

TechniqueObserved Data
¹H NMR Signals corresponding to the butyl chains are observed. The spectrum typically shows multiplets for the methylene (B1212753) protons and a triplet for the terminal methyl protons. chemicalbook.com
¹³C NMR Resonances for the four distinct carbon atoms of the butyl groups are visible, with their chemical shifts influenced by the phosphorus atom. chemicalbook.com
³¹P NMR A single resonance is typically observed in the proton-decoupled ³¹P NMR spectrum, with a chemical shift characteristic of a phosphine oxide. The chemical shift is around +42 ppm. researchgate.net
IR Spectroscopy A strong absorption band characteristic of the P=O stretching vibration is a key feature in the IR spectrum, typically appearing in the region of 1150-1190 cm⁻¹. chemicalbook.com
Mass Spectrometry The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of this compound (218.32 g/mol ), along with characteristic fragmentation patterns. massbank.eunih.gov

These characterization methods collectively provide unambiguous confirmation of the successful synthesis and purity of this compound.

Coordination Chemistry of Tributylphosphine Oxide

Ligand Properties and Coordination Modes

Tributylphosphine (B147548) oxide is a versatile and effective ligand in coordination chemistry, a role defined by the specific characteristics of its phosphoryl group and the attached butyl chains. chemimpex.com These features dictate how it interacts with metal centers, influencing the stability and reactivity of the resulting complexes. evitachem.com

Lewis Basicity of the Phosphoryl Group (P=O)

The functionality of tributylphosphine oxide as a ligand is primarily centered on the phosphoryl group (P=O). The oxygen atom in this group possesses lone pairs of electrons, allowing it to act as a potent Lewis base by donating electron density to a Lewis acidic metal center. evitachem.comwikipedia.org Phosphine (B1218219) oxides are generally classified as hard Lewis bases, preferring to coordinate with hard metal centers. wikipedia.org

The strength of this Lewis basicity is influenced by the substituents attached to the phosphorus atom. Trialkylphosphine oxides, such as TBPO, are generally more electron-rich compared to their triaryl counterparts due to the positive inductive effect of the alkyl groups. chemrxiv.org This increased electron density on the phosphorus atom enhances the electron-donating ability of the phosphoryl oxygen, making TBPO a stronger Lewis base than, for example, triphenylphosphine (B44618) oxide. rsc.org This property is so reliable that phosphine oxides are often used as molecular probes to quantify the Lewis acidity of various metal ions. acs.org

Steric and Electronic Influences of Butyl Groups

The three n-butyl groups attached to the phosphorus atom in TBPO exert significant steric and electronic effects that modulate its coordination behavior.

Electronic Influence : The butyl groups are electron-donating, which, as mentioned, increases the electron density of the P=O bond and enhances the Lewis basicity of the oxygen atom. chemrxiv.org This makes the ligand a stronger donor and capable of forming robust bonds with metal ions.

Steric Influence : Compared to smaller alkyl phosphines, the butyl groups provide considerable steric bulk. evitachem.com This steric hindrance plays a crucial role in determining the stability, reactivity, and coordination geometry of the metal complexes it forms. evitachem.comresearchgate.net The size of the ligand can limit the number of other ligands that can coordinate to the metal center and can influence the selectivity of catalytic reactions. wikipedia.org

Formation of Stable Metal Complexes

This compound is recognized for its ability to form stable coordination complexes with a variety of metals, particularly transition metals. chemimpex.com Coordination almost invariably occurs through the oxygen atom of the phosphoryl group, forming a metal-oxygen (M-O) bond. wikipedia.org

The stability of these complexes is a direct consequence of the strong Lewis basicity of the P=O group and the electronic properties of the butyl substituents. Research comparing various phosphine oxide ligands has demonstrated that TBPO forms more stable complexes than several other types, including diethylphosphite (DEP), aminophosphine (B1255530) oxides (AmPO), and triphenylphosphine oxide (Ph₃PO). researchgate.netresearchgate.net

Comparative Stability of Metal Complexes with Phosphine Oxide Ligands
LigandAbbreviationRelative Stability of Complex
Trioctylphosphine (B1581425) oxideTOPOHighest
TributylphosphateTBPHigh
DiethylphosphiteDEPModerate
Aminophosphine oxideAmPOLower
Triphenylphosphine oxidePh₃POLower

Data derived from studies on ligand exchange reactions and stability constants. researchgate.netresearchgate.net

Applications in Metal Complexation and Catalysis

The distinct ligand properties of this compound make it a valuable component in various catalytic systems, where it can enhance reaction efficiency, selectivity, and catalyst stability. chemimpex.com

Role as a Ligand in Transition Metal Catalysis

In the realm of transition metal catalysis, TBPO and other phosphine oxides serve as ancillary or stabilizing ligands. chemimpex.comnih.gov They can modify the electronic and steric environment of the metal's coordination sphere, thereby influencing the catalytic cycle. evitachem.com For instance, in cobalt-catalyzed hydroformylation, tributylphosphine (the precursor to TBPO) is used as a catalyst modifier to increase the proportion of desired straight-chain aldehydes over branched-chain isomers. wikipedia.org While the phosphine is the active ligand, the corresponding oxide is often present and can influence the catalyst's stability and performance. nih.gov

Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Heck, Suzuki-Miyaura)

This compound is particularly noted for its utility as a ligand in palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comsigmaaldrich.com

Buchwald-Hartwig Amination : This reaction forms carbon-nitrogen bonds by coupling amines with aryl halides. wikipedia.org The development of effective catalyst systems, often involving phosphine ligands, has been crucial to the reaction's success. organic-chemistry.orgsigmaaldrich.com this compound has been identified as a suitable ligand for facilitating this transformation. sigmaaldrich.comsigmaaldrich.com

Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org Palladium complexes are the standard catalysts, and the choice of ligand is critical. TBPO is recognized as an effective ligand in this context. sigmaaldrich.comsigmaaldrich.com

Suzuki-Miyaura Coupling : This reaction creates a carbon-carbon bond by coupling an organoboron species with an organic halide, catalyzed by a palladium(0) complex. wikipedia.org It is one of the most widely used cross-coupling methods. The performance of the Suzuki-Miyaura reaction can be enhanced by the use of appropriate ligands, with this compound being a documented option. sigmaaldrich.comsigmaaldrich.comtcichemicals.com

Application of this compound as a Ligand in Cross-Coupling Reactions
Reaction NameBond FormedGeneral Reactants
Buchwald-Hartwig AminationCarbon-Nitrogen (C-N)Aryl Halide + Amine
Heck ReactionCarbon-Carbon (C-C)Unsaturated Halide + Alkene
Suzuki-Miyaura CouplingCarbon-Carbon (C-C)Organoboron Compound + Organic Halide

Table based on documented reaction suitability. sigmaaldrich.comsigmaaldrich.com

Hydroformylation and Hydrogenation Reactions

While tributylphosphine is utilized as a catalyst modifier in cobalt-catalyzed hydroformylation to increase the ratio of linear to branched aldehydes, its oxidized form, this compound, also plays a role in catalytic systems. Phosphine oxides can act as ligands in transition metal-catalyzed reactions. For instance, in rhodium-catalyzed hydroformylation of alkenes, phosphine oxide ligands have been shown to yield moderate results with high regioselectivities. Specifically for styrene (B11656) hydroformylation, rhodium complexes with mixed amino phosphine oxide ligands have demonstrated high reactivity and selectivity for the branched aldehyde product. The oxidation of phosphine ligands to phosphine oxides, which can occur during reaction conditions, typically alters the electronic properties of the metal center due to the decreased electron density on the phosphorus atom, which can impact catalytic activity.

Specific Catalytic Systems (e.g., Cu-based catalysts for acetylene (B1199291) hydrochlorination)

In the field of acetylene hydrochlorination, a critical process for producing vinyl chloride, copper-based catalysts are investigated as less toxic alternatives to mercury-based systems. The performance of these Cu-based catalysts can be significantly enhanced by the introduction of phosphorus-containing ligands, including phosphine oxides. Supported Cu-complex catalysts synthesized with phosphine-oxide organic compounds as ligands have been shown to improve catalyst performance. The phosphine oxide ligand can create a local active domain by complexing with the copper atom. Density functional theory (DFT) calculations have confirmed a strong interaction between triphenylphosphine oxide and copper(II) chloride (CuCl₂), where electrons are transferred from the ligand to the chlorine atom, stabilizing the active site. This modification helps to improve the dispersion of copper species, enhance the interaction between the metal and the support material, and suppress the aggregation of active sites, which are common reasons for catalyst deactivation. The introduction of phosphorus can lead to high catalytic activity and good stability for acetylene hydrochlorination.

The table below summarizes the effect of phosphorus doping on a Cu-based catalyst for acetylene hydrochlorination.

CatalystC₂H₂ Conversion (Initial)StabilityKey Finding
Cu/PC800 (Phosphorus-doped) 83.1%Stable over 10 hoursThe coordination between P-C bonds and atomically dispersed Cu²⁺ species creates effective and stable active sites.
Cu/AC (Undoped) Lower than P-dopedProne to deactivationThe absence of phosphorus leads to aggregation of copper species and lower stability.
Catalyst Recycling Strategies

A significant challenge in reactions employing phosphine ligands, such as the Wittig or Mitsunobu reactions, is the generation of stoichiometric amounts of phosphine oxide byproduct. The strong phosphorus-oxygen double bond (P=O) makes the reduction of the phosphine oxide back to the parent phosphine energy-intensive. Therefore, developing efficient recycling strategies is crucial for economic and environmental sustainability.

Methods for recycling triphenylphosphine oxide (a close analog of TBPO) often involve a two-step process of chlorination followed by reduction. For example, the industrial BASF process treats the phosphine oxide with phosgene (B1210022) to form a dichloride intermediate, which is then reduced with a metal like aluminum. Other chemical reducing agents include silanes, boranes, and aluminum hydrides. A common laboratory and potential industrial method involves precipitating the phosphine oxide from the reaction mixture. For instance, triphenylphosphine oxide can be effectively removed by precipitation with zinc chloride (ZnCl₂) in polar solvents like ethanol, forming a ZnCl₂(TPPO)₂ complex. Another approach involves washing the waste residue containing the phosphine oxide with an inorganic acid, followed by solvent extraction and recrystallization to isolate the pure compound, which can then be subjected to reduction.

Modifying Selectivity and Efficiency of Reactions

The use of this compound and related phosphine oxides as ligands can significantly modify the selectivity and efficiency of catalytic reactions. In rhodium-catalyzed hydroformylation, the choice of ligand is paramount in directing the regioselectivity of the reaction. As mentioned, mixed amino phosphine oxide ligands steer the reaction towards the formation of the branched aldehyde with high selectivity.

In the context of Cu-based catalysts for acetylene hydrochlorination, phosphine-oxide ligands enhance efficiency and stability. The ligand improves the dispersion of the active copper species and prevents their aggregation, leading to a longer catalyst lifetime and sustained activity. The electronic effects of the phosphine oxide ligand, which involves stabilizing the CuCl₂ active site, directly contribute to the catalyst's improved performance.

Supramolecular Interactions Involving TBPO

The strong polarity of the P=O bond in this compound dictates its participation in various non-covalent interactions, which are fundamental to its role in supramolecular chemistry.

Hydrogen Bonding with Proton Donors

The oxygen atom in the phosphoryl group (P=O) of TBPO is a powerful hydrogen bond acceptor. This allows TBPO to form strong hydrogen bonds with a wide array of proton-donating molecules. The strength of these O-H···O=P hydrogen bonds can be evaluated using infrared (IR) spectroscopy by observing the shift in the P=O stretching frequency upon complexation. Studies on complexes between phosphine oxides and proton donors like substituted phenols show a clear correlation between the spectral shifts and the strength of the hydrogen bond. The P=O moiety is capable of forming two distinct hydrogen bonds simultaneously, a property termed "ambidextrous," with only minor mutual weakening of the bonds. This ability to engage in multiple hydrogen bonding interactions is a key feature of its supramolecular behavior.

The table below shows computational data on the effect of hydrogen bonding on the P=O bond length for a model phosphine oxide (Me₃PO) with different proton donors, illustrating the principles applicable to TBPO.

Proton DonorBond TypeH-bond Energy (kcal/mol)P=O Bond Lengthening (Å)
HF Single H-bond-11.5+0.024
HF Twin H-bond-8.9 (per bond)+0.019 (per bond)
H₂O Single H-bond-6.5+0.013
H₂O Twin H-bond-5.1 (per bond)+0.010 (per bond)

Data adapted from computational studies on trimethylphosphine (B1194731) oxide to illustrate the anticooperativity effect in twin hydrogen bonds.

Formation of Cocrystals and Supramolecular Structures

The potent hydrogen-bonding capability of the phosphine oxide group makes compounds like TBPO excellent agents for forming cocrystals and other well-defined supramolecular structures. By co-crystallizing with a target molecule that has hydrogen bond donor groups, TBPO can act as a "crystallization aid," facilitating the formation of high-quality crystals of molecules that are otherwise difficult to crystallize. The predictable and robust nature of the P=O···H-O interaction is a primary driver in the assembly of these supramolecular architectures. The study of crystal structures reveals that the P=O group's ability to act as an ambidextrous acceptor allows it to effectively compete with other proton acceptors, governing the hydrogen bond patterns within the crystal lattice and favoring the formation of cocrystals.

Ditopic Receptors and Ion-Pair Recognition

The strategic design of synthetic receptors capable of recognizing and binding specific substrates has led to the development of ditopic receptors. These molecules possess two distinct binding sites, allowing for the simultaneous coordination of both a cation and an anion from an ion pair. nih.govresearchgate.net This approach often leads to enhanced binding affinity and selectivity compared to receptors that target only a single ion, a phenomenon driven by favorable electrostatic interactions and positive allosteric effects. researchgate.net Within this area of supramolecular chemistry, trialkylphosphine oxides, such as this compound, serve as a critical functional group for the construction of effective ditopic receptors, particularly for alkali metal salts. nih.govresearchgate.net

The efficacy of the phosphine oxide group stems from the highly polarized phosphorus-oxygen bond, which renders the oxygen atom a hard Lewis base. This characteristic makes it an excellent coordination site for hard Lewis acidic cations, most notably the lithium ion (Li⁺). nih.govnih.gov Researchers have successfully incorporated this cation-binding moiety into larger molecular scaffolds that also feature anion-binding sites, such as hydrogen-bond donors (e.g., amides or ureas). nih.gov

A prominent example is the use of a tris(aminomethyl)phosphine oxide core to create a tripodal, C₃-symmetric ditopic receptor. nih.gov In such a structure, the phosphine oxide oxygen is positioned at the base of a molecular cavity, poised to act as an endohedral cation binder. nih.gov The "arms" of the tripod can be functionalized with groups that provide hydrogen-bond donors, creating a well-defined pocket for anion coordination. nih.gov

Detailed research on these tripodal phosphine oxide-based receptors has revealed a significant cooperative effect in ion-pair binding. nih.govnih.gov The binding of a lithium cation to the phosphine oxide group conformationally preorganizes the receptor and electrostatically enhances the affinity of the anion-binding pocket for halides. nih.gov Studies using ¹H NMR titration experiments have quantified this enhancement. For instance, one such receptor showed an eight-fold increase in its association constant for bromide ions in the presence of approximately one equivalent of a lithium salt. nih.gov In contrast, the presence of sodium ions resulted in minimal to no enhancement of halide binding, demonstrating the receptor's selectivity for lithium. nih.gov

This lithium-dependent enhancement is not uniform for all halides. A notable finding is the preferential enhancement for bromide over both chloride and iodide. nih.govnih.govrsc.org While the receptor alone follows the expected Hoffmeister trend for halide binding (Cl⁻ > Br⁻ > I⁻), the addition of Li⁺ alters this selectivity, with the binding strength for bromide increasing dramatically. nih.gov This suggests a subtle interplay between the size and charge density of both the cation and the anion, and the specific geometry of the receptor's binding pocket. nih.gov An elongated version of this tripodal receptor demonstrated that this preferential bromide binding enhancement in the presence of lithium is a general feature for this class of receptors. nih.govrsc.orgnih.gov

The binding affinities, represented by association constants (Kₐ), highlight the cooperative nature of these systems. The data clearly show a significant increase in halide affinity when a lithium ion is pre-coordinated to the phosphine oxide site.

Association Constants (Kₐ, M⁻¹) for Tripodal Phosphine Oxide Receptors with Halides in MeCN-d₃
Receptor ComplexChloride (Cl⁻)Bromide (Br⁻)Iodide (I⁻)
Receptor 1 (alone)15030<15
Receptor 1·Li⁺20025040
Receptor 2 (alone)32050<15
Receptor 2·Li⁺41040060
Receptor 2·Na⁺45090<15

Data sourced from studies on tripodal phosphine oxide-based receptors where Receptor 1 is a standard model and Receptor 2 is an elongated analogue. The halide ions were added as their tetrabutylammonium (B224687) salts and the cations as their perchlorate (B79767) or tetraphenylborate (B1193919) salts. nih.govnih.gov

The ability to tune the structure of these receptors, coupled with the significant and selective enhancement of ion binding, makes phosphine oxide-based ditopic systems promising for applications in areas such as ion sensing, extraction, and membrane transport. nih.gov

Applications of Tributylphosphine Oxide in Advanced Materials and Processes

Solvent Extraction and Metal Separation

Tributylphosphine (B147548) oxide is widely utilized as an extractant in liquid-liquid extraction processes for the separation and purification of metal ions. Its efficacy stems from its ability to form stable complexes with metal salts, facilitating their transfer from an aqueous phase to an organic phase.

The extraction efficiency of metal ions can be significantly enhanced by employing a synergistic system, which combines an acidic extractant with a neutral extractant like TBPO. This synergistic effect is attributed to the formation of a more stable and organophilic adduct. For instance, the combination of a chelating agent like thenoyltrifluoroacetone (HTTA) with TBPO has been shown to improve the extraction of various metal ions. The TBPO molecule typically displaces water molecules from the coordination sphere of the metal-chelate complex, thereby increasing its hydrophobicity and promoting its extraction into the organic phase.

TBPO has demonstrated particular effectiveness in the extraction of actinides, such as uranium(VI) and thorium(IV), from acidic media. These elements are of great importance in the nuclear industry, and their efficient separation is crucial for fuel processing and waste management. Research has shown that TBPO can be used as a primary extractant for these metals. For example, uranium(VI) and thorium(IV) can be quantitatively extracted from salicylate (B1505791) media using a solution of TBPO in an organic diluent. The extraction process involves the formation of a solvated metal salicylate complex with TBPO.

The efficiency of metal extraction using TBPO is influenced by several factors, including the pH of the aqueous phase, the concentration of the extractant and the metal ion, the nature of the organic diluent, and the presence of other ions. The mechanism of extraction typically involves the solvation of the neutral metal complex by TBPO molecules. The stoichiometry of the extracted species can be determined by analyzing the distribution ratio of the metal ion as a function of the extractant concentration.

For the extraction of uranium(VI) and thorium(IV) from salicylate media, optimal conditions have been identified through systematic studies. These studies have evaluated the impact of various parameters to maximize the extraction efficiency.

Optimized Conditions for Metal Extraction with TBPO

ParameterUranium(VI)Thorium(IV)
pH Range3.0 - 5.52.5 - 4.5
TBPO Concentration0.01 - 0.1 M0.01 - 0.1 M
Salicylate Concentration0.01 - 0.1 M0.01 - 0.1 M
Organic DiluentToluene, XyleneToluene, Xylene
Shaking Time5 - 10 minutes5 - 10 minutes

The extraction mechanism is generally believed to proceed via the formation of a neutral metal complex which is then solvated by TBPO molecules, as depicted in the following generalized equation:

Mⁿ⁺ + nA⁻ + mTBPO ⇌ MAₙ(TBPO)ₘ

where Mⁿ⁺ represents the metal ion, A⁻ is the anionic ligand (e.g., salicylate), and TBPO is the tributylphosphine oxide molecule.

Materials Science Applications

In the realm of materials science, this compound plays a crucial role as a catalyst, stabilizer, and modifying agent in the production of polymers and the synthesis of nanoparticles.

TBPO is utilized in various polymerization processes where it can act as a catalyst or a catalyst modifier. Its presence can influence the rate of polymerization and the properties of the resulting polymer. For instance, in certain polymerization reactions, TBPO can enhance the thermal stability and mechanical properties of the final polymer product. mdpi.com It can also be used as a processing aid during polymer manufacturing.

Phosphine (B1218219) oxides, in general, are investigated for their role in creating polymers with specific functionalities. For example, the incorporation of phosphine oxide moieties into a polymer backbone can impart flame retardant properties and improve the char yield upon combustion.

This compound is a key reagent in the synthesis of high-quality semiconductor nanocrystals, often referred to as quantum dots. In the hot-injection synthesis method, TBPO can act as a high-boiling point solvent and a coordinating ligand. The long alkyl chains of TBPO help to stabilize the growing nanoparticles, preventing their aggregation and controlling their size and shape.

The surface of the nanoparticles is passivated by the TBPO ligands, which coordinate to the metal atoms on the nanoparticle surface. This passivation is crucial for achieving high photoluminescence quantum yields, a key property for many applications of quantum dots in displays, lighting, and biomedical imaging. The TBPO ligands can be later exchanged with other ligands to tailor the surface chemistry of the nanoparticles for specific applications, such as rendering them water-soluble.

Role of TBPO in Quantum Dot Synthesis

ParameterFunction of TBPOImpact on Nanoparticle Properties
Synthesis TemperatureHigh-boiling point solventFacilitates high-temperature nucleation and growth, leading to highly crystalline nanoparticles.
Ligand CoordinationSurface passivating agentReduces surface defects, enhances photoluminescence quantum yield.
Steric HindranceStabilizerPrevents aggregation of nanoparticles, allows for size and shape control.

The coordination of TBPO to the nanoparticle surface is a dynamic process, and the concentration and nature of the ligands play a critical role in determining the final properties of the nanocrystals.

Nanoparticle Synthesis and Stabilization

Titanium Dioxide (TiO2) Nanoparticles

This compound (TBPO) plays a crucial role as a coordinating ligand in the synthesis of titanium dioxide (TiO2) nanoparticles. In organometallic synthesis routes, TBPO acts as a capping agent, controlling the growth and preventing the aggregation of the nanoparticles. figshare.com During the low-temperature reaction of organometallic precursors like bis(cyclooctatetraene)titanium with an oxygen source such as dimethyl sulfoxide, the presence of basic ligands like this compound is essential. figshare.com In the absence of such ligands, the reaction leads to the uncontrolled precipitation of amorphous TiO2 powder. However, the addition of TBPO arrests this precipitation, leading to the formation of chemically distinct, isolated, and internally crystalline TiO2 nanoparticles. figshare.com The coordinating nature of the phosphine oxide group to the surface of the growing nanoparticles facilitates size and shape control, which is critical for the application of TiO2 nanoparticles in areas such as photocatalysis and photovoltaics.

Parameter Observation without TBPO Observation with TBPO
Product Amorphous TiO2 powderIsolated, crystalline TiO2 nanoparticles
Process Uncontrolled precipitationArrested precipitation
Morphology Aggregated powderChemically distinct nanoparticles
Metal Oxides and Semiconductor Materials

The function of this compound extends to the synthesis of various other metal oxide and semiconductor nanomaterials beyond titanium dioxide. Its role as a high-boiling point solvent and a surface-capping ligand is fundamental in high-temperature colloidal synthesis methods. These methods are widely used to produce a variety of semiconductor materials with controlled size, shape, and crystal structure.

The lone pair electrons on the oxygen atom of the P=O group in this compound can coordinate to metal cations on the surface of the nanocrystals. This coordination passivates surface defects and stabilizes the nanoparticles in the solvent, preventing aggregation and uncontrolled growth. This stabilizing effect is crucial for achieving monodisperse nanoparticles with uniform properties, which is a key requirement for their use in electronic and optoelectronic devices.

Colloidal Quantum Dots (QDs)

In the synthesis of colloidal quantum dots (QDs), particularly those made from materials like cadmium selenide (B1212193) (CdSe) and indium phosphide (B1233454) (InP), phosphine oxides are indispensable. strem.comresearchgate.net Trioctylphosphine (B1581425) oxide (TOPO), a long-chain analogue of this compound, is a nearly irreplaceable solvent for the high-temperature preparation of various nanocomposites due to its very high boiling point (411°C). strem.com This high boiling point is a critical factor for promoting homogeneous nucleation and achieving good crystallinity of the nanoparticles. strem.com

The long alkyl chains of phosphine oxides like this compound provide steric hindrance, which stabilizes the nanoparticles in solution, controls their aggregation, and mitigates uncontrolled growth. strem.com While TOPO is more commonly mentioned due to its higher boiling point, the fundamental principles of surface capping and stabilization apply to this compound as well. In some preparations, tributylphosphine is used as a solvent for the selenium precursor, which then reacts to form CdSe quantum dots in the presence of a phosphine oxide. strem.com

Compound Role in Quantum Dot Synthesis Key Property
Trioctylphosphine oxide (TOPO)High-temperature solvent, stabilizing ligandHigh boiling point (411°C), long alkyl chains
TributylphosphineSolvent for precursors (e.g., selenium)Facilitates precursor injection

Perovskite Light-Emitting Diodes (PeLEDs)

This compound and other phosphine oxides have emerged as important additives and interface modifiers in the fabrication of perovskite light-emitting diodes (PeLEDs). nih.govnih.govacs.org The performance and stability of PeLEDs are often limited by defects at the interfaces between the perovskite emitting layer and the charge transport layers. nih.gov Phosphine oxides can effectively passivate these defects, leading to significant improvements in device efficiency and longevity. nih.govacs.org

Passivation Techniques for Perovskite Quantum Dots

The primary mechanism by which phosphine oxides enhance PeLED performance is through the passivation of defects in the perovskite crystal structure, particularly at the surface of perovskite quantum dots. researchgate.netresearchgate.net The oxygen atom in the phosphine oxide group (P=O) acts as a Lewis base. acs.org This allows it to coordinate with uncoordinated lead ions (Pb2+), which are common defect sites on the perovskite surface. acs.orgresearchgate.net

This coordination effectively "heals" these defects, reducing the number of trap states that can capture charge carriers (electrons and holes) non-radiatively. By minimizing these non-radiative recombination pathways, more charge carriers are available to recombine radiatively, which is the process that generates light. This passivation is a critical step in achieving high-efficiency PeLEDs. nih.govacs.org For instance, the use of triphenylphosphine (B44618) oxide (TPPO) at the interface between the perovskite and the hole transport layer has been shown to passivate halogen vacancy defects. nih.govresearchgate.net

Enhancing Photoluminescent Quantum Yield and Stability

The passivation of surface defects by this compound and related compounds directly leads to an enhancement in the photoluminescent quantum yield (PLQY) of perovskite materials. mdpi.comresearchgate.netmdpi.com The PLQY is a measure of the efficiency of the light emission process, representing the ratio of photons emitted to photons absorbed. By reducing non-radiative recombination centers, phosphine oxide treatment ensures that a larger fraction of excitons (electron-hole pairs) decay radiatively, thus increasing the PLQY. mdpi.com

This defect passivation also contributes significantly to the operational stability of the PeLEDs. researchgate.netacs.org Defect sites are often initiation points for the degradation of the perovskite material, especially under the influence of moisture, oxygen, and continuous operation. By capping these reactive sites, phosphine oxides can protect the perovskite layer, leading to devices with longer operational lifetimes. researchgate.net Research on trioctylphosphine oxide (TOPO) in CsPbBr3 perovskite solar cells, a related technology, demonstrated that the addition of TOPO passivates surface defects, increases grain size, and reduces surface trap states, leading to a significant increase in power conversion efficiency from 5.14% to 9.21%. acs.org

Parameter Effect of Phosphine Oxide Passivation Reference
Device Efficiency (EQE) Increased from 5.14% to 9.21% (with TOPO) acs.org
Photoluminescent Quantum Yield Significantly enhanced mdpi.comresearchgate.netmdpi.com
Device Stability Improved operational lifetime researchgate.netacs.org

Phosphine Oxide Monolayers on Surfaces (e.g., SiO2)

Phosphine oxides can form self-assembled monolayers on various oxide surfaces, such as silicon dioxide (SiO2). berkeley.edusemanticscholar.orgresearchgate.net This ability is important for applications in surface chemistry and the fabrication of semiconductor devices. berkeley.edusemanticscholar.org Unlike the more commonly studied phosphonic acids, the formation of monolayers from phosphine oxides is a self-limiting process. berkeley.edusemanticscholar.org

The binding of phosphine oxides to the SiO2 surface involves a combination of hydrogen bonding and covalent bonding. The polar P=O group can form strong, bifurcated hydrogen bonds with the hydroxyl groups present on the SiO2 surface. berkeley.edu The nature of the chemical substituents on the phosphorus atom significantly influences the packing, uniformity, and surface morphology of the resulting monolayer. berkeley.edusemanticscholar.org For instance, aromatic substituents can lead to π-π stacking interactions, resulting in highly uniform and tightly packed monolayers. berkeley.edu These well-defined organic layers can be used to precisely control the surface properties of materials, which is crucial for applications in nanoscale electronics and sensor technology.

Interaction Type Description Influence on Monolayer
Hydrogen Bonding Between the P=O group of the phosphine oxide and surface -OH groups on SiO2.Primary mode of interaction for monolayer formation. researchgate.net
Covalent Bonding A lesser extent of direct covalent reaction with the surface.Contributes to the stability of the monolayer. researchgate.net
π-π Stacking Occurs with aromatic substituents on the phosphine oxide.Leads to tighter molecular packing and more uniform topography. berkeley.edu

Industrial and Environmental Applications

This compound (TBPO) is a versatile organophosphorus compound utilized in various industrial and environmental processes. Its distinct chemical properties enable its use as a precursor or synergist in manufacturing, a performance-enhancing additive in energy production, and an agent for environmental remediation.

Precursor in Chemical and Pesticide Production

While the direct unoxidized precursor, tributylphosphine, is noted for its role in synthesizing the pesticide (2,4-dichlorobenzyl)tributylphosphonium chloride, known as "Phosfleur," this compound itself is recognized for its role as a pesticide synergist. wikipedia.org Synergists are compounds that, while not necessarily possessing pesticidal activity on their own, can enhance the efficacy of active pesticide ingredients. nih.govnih.gov The mechanism of synergistic action often involves the inhibition of metabolic pathways within the pest that would normally break down the active pesticide, thereby increasing the potency and effectiveness of the treatment. nih.gov

This compound is formed through the oxidation of tributylphosphine, a reaction that occurs rapidly when exposed to oxygen. wikipedia.org This relationship underscores its place within the broader manufacturing chain of organophosphorus compounds used in agriculture and other chemical industries. evitachem.com

Hydrate (B1144303) Inhibition Properties in the Oil and Gas Industry

In the oil and gas industry, the formation of gas hydrates in pipelines poses a significant operational risk, potentially leading to blockages and production stoppages. acs.org Low-dosage hydrate inhibitors (LDHIs) are employed to manage this risk. This compound has been identified as a powerful synergist for kinetic hydrate inhibitors (KHIs), a class of LDHIs that delay the nucleation and growth of hydrate crystals. acs.orgacs.org

Research has demonstrated that TBPO exhibits excellent synergy with classic KHI polymers such as poly(N-vinyl caprolactam) (PVCap) and poly(N-iso-propylmethacrylamide) (PNIPMAm). acs.orgacs.org When used in combination with these polymers, TBPO significantly enhances their performance in preventing the formation of both structure I (methane) and structure II (natural gas) hydrates. acs.org The effectiveness of TBPO is attributed to the van der Waals interactions between its butyl groups and the open cavities on the surface of hydrate particles. acs.org

Studies comparing TBPO to other synergists have shown its superior performance. For instance, in high-pressure tests with a synthetic natural gas, the addition of TBPO to PVCap resulted in a greater suppression of the hydrate onset temperature than the addition of other common synergists like n-butyl glycol ether or tributylamine (B1682462) oxide. acs.org

Table 1: Performance of this compound (TBPO) as a Synergist with PVCap in Kinetic Hydrate Inhibition Tests

Inhibitor SystemConcentration (ppm)Average Hydrate Onset Temperature (To) in °C
Deionized Water (Control)-16.9
TBPO alone250014.4
PVCap alone250010.4
PVCap + n-butyl glycol ether (nBGE)2500 + 50007.3
PVCap + TBPO2500 + 10004.5
PVCap + TBPO2500 + 50003.0

Data sourced from high-pressure rocking cell tests using a synthetic natural gas. Lower onset temperatures indicate better inhibition performance. acs.org

Heavy Metal Extraction from Wastewater

Organophosphorus compounds are widely recognized for their effectiveness in extracting heavy metals from aqueous solutions through solvent extraction, a key process in hydrometallurgy and wastewater treatment. nih.govmdpi.com This method relies on an organic extractant to selectively bind with metal ions in an aqueous phase, allowing for their separation and removal. onlinescientificresearch.com

While extensive research on heavy metal extraction has focused on analogues like Trioctylphosphine oxide (TOPO), the principles apply to the broader class of phosphine oxides, including TBPO. cureusjournals.com These extractants act as solvating agents, where the oxygen atom of the P=O group coordinates with the metal ion, facilitating its transfer from the aqueous wastewater into the organic solvent phase. mdpi.comcureusjournals.com The efficiency of this process is influenced by several factors, including the pH of the aqueous solution, the concentration of the extractant, and the presence of other ions. nih.govcureusjournals.com The ability to tailor the alkyl chains on the phosphorus atom allows for the optimization of the extractant's solubility and selectivity for specific metals. mdpi.com

Mechanistic and Theoretical Studies of Tributylphosphine Oxide

Computational Chemistry and Quantum Mechanical Calculations

Theoretical and computational methods are powerful tools for understanding the intrinsic properties of molecules like tributylphosphine (B147548) oxide at an atomic level. These approaches provide detailed insights into the molecule's structure, bonding, and reactivity.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for investigating the electronic structure and properties of molecular systems. DFT calculations are instrumental in predicting geometries, reaction mechanisms, and spectroscopic parameters with reasonable accuracy. rsc.org Studies involving phosphine (B1218219) oxides frequently employ DFT to model complex interactions, such as hydrogen bonding. rsc.org For instance, DFT calculations have been used to study complexes formed between phosphine oxides, including TBPO, and various proton donors like substituted phenols. rsc.org These computational studies help in interpreting experimental data and understanding the influence of factors like solvation effects on the properties of these complexes. rsc.orgrsc.org

Elucidation of Molecular Structure and Bonding

Tributylphosphine oxide, with the chemical formula C₁₂H₂₇OP, features a central phosphorus atom bonded to three n-butyl groups and one oxygen atom. nih.govsigmaaldrich.com The geometry around the phosphorus atom is tetrahedral. The nature of the phosphoryl (P=O) bond is a subject of significant interest. While often depicted as a double bond, it possesses considerable polar character, often represented as a P⁺-O⁻ resonance structure. This polarity is influenced by the substituents on the phosphorus atom.

The P=O bond length in phosphine oxides is typically shorter than a P-O single bond, indicating a degree of double bond character. nih.gov For comparison, the P=O bond length in triphenylphosphine (B44618) oxide is approximately 1.48 Å. researchgate.net In related compounds, computational studies have shown that the P=O bond length can be influenced by the electronic properties of the substituents. For example, replacing electron-donating alkyl groups with electron-withdrawing groups can alter the bond length and polarity. conicet.gov.ar The electron-donating nature of the three butyl groups in TBPO contributes to a high electron density on the oxygen atom, making it a strong hydrogen bond acceptor.

Reaction Mechanism Pathway Analysis

Theoretical studies have been applied to understand the reaction mechanisms involving TBPO, particularly in its role as a kinetic hydrate (B1144303) inhibitor in the oil and gas industry. The mechanism is believed to involve TBPO interfering with the growth of clathrate hydrate crystals. It is proposed that the smaller phosphine oxide molecule can quickly position itself on the hydrate surface. This interaction is facilitated by a combination of van der Waals forces between the hydrophobic butyl groups and the open hydrate cages, as well as hydrogen bonds. The high polarity of the P=O group allows it to act as a strong hydrogen bond acceptor from water molecules on the hydrate surface, thereby disrupting the crystal growth process.

Electronic Structure and Magnetic Anisotropy

The electronic structure of TBPO is dominated by the highly polar P=O bond and the electron-donating inductive effect of the three butyl chains. This combination results in a significant molecular dipole moment. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding a molecule's reactivity. wikipedia.org The HOMO-LUMO energy gap can provide insights into the chemical reactivity and kinetic stability of a molecule. mdpi.comossila.com For TBPO, the HOMO is expected to have significant contribution from the oxygen lone pairs, while the LUMO would be associated with antibonding orbitals of the phosphorus center. A detailed analysis of the HOMO-LUMO gap for TBPO specifically would require dedicated computational studies.

There is limited specific research on the magnetic anisotropy of this compound. Magnetic anisotropy is typically a property of interest for paramagnetic or magnetically ordered materials and is less commonly studied for diamagnetic molecules like TBPO.

Hydrogen Bond Energy and Surface Interactions

The phosphoryl oxygen in TBPO is a potent hydrogen bond acceptor, enabling it to form strong intermolecular interactions with proton donors. This property has been studied extensively, particularly in the context of its complexes with phenols and its interactions with hydroxyl groups on oxide surfaces. tamu.edu

Experimental and DFT studies on complexes between TBPO and a series of substituted phenols in a CCl₄ solution have been conducted. rsc.org These studies demonstrate that the formation of a hydrogen bond (P=O···H-O) leads to a measurable shift in the vibrational frequency of the P=O group. The magnitude of this shift correlates with the strength of the hydrogen bond. rsc.orgrsc.org Computational models, such as the Polarizable Continuum Model (PCM), have been used to investigate solvent effects on these interactions. nih.gov Quantum chemical modeling has been employed to calculate the binding enthalpies (ΔH) for phenol-phosphine oxide complexes, finding that trialkylphosphine oxides are promising extractants for phenols due to strong hydrogen bonding. nih.gov

Complex TypeInteractionMethod of Study
TBPO-PhenolHydrogen Bonding (P=O···H-O)IR Spectroscopy, DFT Calculations
TBPO-WaterHydrogen Bonding, van der WaalsMechanistic proposals for hydrate inhibition
TBPO-SilicaSurface AdsorptionUsed as a probe for surface acidity

Spectroscopic Investigations

Spectroscopy is a primary tool for characterizing the structure and bonding of this compound and its complexes. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly informative.

Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of TBPO is the P=O stretching vibration. The frequency of this band is sensitive to the molecule's environment. In a non-coordinating solvent, the P=O stretch appears at a specific frequency. Upon formation of a hydrogen bond, this frequency shifts to a lower wavenumber (a red shift). The magnitude of this shift (Δν(P=O)) is a reliable indicator of the hydrogen bond's strength. rsc.orgrsc.org Studies on complexes of TBPO with various phenols have shown a non-linear relationship between the P=O vibrational frequency and the strength of the hydrogen bond. rsc.org For comparison, the P=O stretch in trioctylphosphine (B1581425) oxide (TOPO) appears around 1146 cm⁻¹. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is a highly effective technique for studying phosphorus-containing compounds. The chemical shift (δ) of the phosphorus nucleus is sensitive to its electronic environment. For TBPO, the ³¹P chemical shift provides information about its coordination state. tamu.edu For instance, the formation of adducts, such as with hydrogen peroxide, causes a significant change in the ³¹P chemical shift, which can be used for quantitative analysis. tamu.edu The chemical shift of TBPO is also influenced by the solvent, with shielding effects observed in benzene (B151609) compared to chloroform. tamu.edu

Spectroscopic TechniqueKey ObservableInformation Gained
Infrared (IR)P=O stretching frequency (ν)Presence of P=O group, strength of hydrogen bonding (from Δν)
³¹P NMRChemical Shift (δ)Electronic environment of the P atom, adduct formation, solvent effects

NMR Spectroscopy in Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ³¹P NMR, is a powerful tool for elucidating the role of this compound (TBPO) in reaction mechanisms. The phosphorus-31 nucleus provides a sensitive probe for monitoring changes in the chemical environment of the phosphine oxide group, such as coordination to metal centers or participation in intermolecular interactions.

In studies of the molybdenum hexacarbonyl-mediated Pauson–Khand reaction, ³¹P NMR was used to confirm the involvement of TBPO as a promoter. The spectrum of free TBPO in toluene-d₈ shows a characteristic signal. Upon addition to the reaction mixture, new peaks appear at downfield chemical shifts (e.g., 77.37 and 65.43 ppm), which are attributed to TBPO coordinated to the molybdenum center Current time information in JO.. This coordination is a key step in the catalytic cycle, facilitating the primary reaction pathway.

The ³¹P NMR chemical shift of TBPO is also highly sensitive to its immediate environment, including solvent effects and the formation of adducts. For instance, the chemical shift can vary significantly between solvents like benzene and chloroform. More dramatically, the formation of hydrogen-bonded adducts with water (H₂O) or hydrogen peroxide (H₂O₂) leads to substantial changes in the phosphorus resonance nih.gov. The formation of a TBPO·H₂O₂ adduct can shift the ³¹P signal upfield by nearly 8 ppm in benzene, clearly distinguishing the free and bound states and allowing for detailed study of these interactions in solution nih.gov. The chemical shift is also observed to be dependent on concentration, which can be attributed to shifting equilibria between self-associated and solvated species nih.gov.

SpeciesSolvent³¹P Chemical Shift (δ, ppm)
TBPO coordinated to MolybdenumToluene-d₈77.37
TBPO coordinated to MolybdenumToluene-d₈65.43
TBPO·H₂O₂C₆D₆~36
TBPO·H₂O (0.36 M)C₆D₆44.35
TBPO·H₂O (0.05 M)C₆D₆43.60

X-ray Crystallography for Structural Determination

X-ray crystallography provides definitive information on the three-dimensional structure of molecules in the solid state. For phosphine oxides, this technique elucidates key structural parameters such as the P=O and P-C bond lengths and the geometry around the central phosphorus atom.

While detailed structural reports for this compound are not as prevalent as for its aromatic analogue, triphenylphosphine oxide (TPPO), crystallographic data is available through the Cambridge Crystallographic Data Centre (CCDC) under the number 790886 nih.gov. Analysis of TBPO crystals has revealed a notable P=O stacking motif in the solid state, indicating significant intermolecular interactions involving the polar phosphoryl group nih.gov.

For comparison, the extensively studied TPPO provides insight into the typical structural features of triorganophosphine oxides. In the orthorhombic crystal form of TPPO, the geometry at the phosphorus atom is tetrahedral researchgate.netrsc.org. The P=O bond length is approximately 1.46-1.49 Å, which is indicative of a strong double bond with a significant polar character researchgate.netrsc.orgwikipedia.org. The P-C bond lengths average around 1.76-1.80 Å researchgate.netrsc.org. The bond angles around the phosphorus atom deviate slightly from a perfect tetrahedron, with the O-P-C angles (mean ~112.4°) being larger than the C-P-C angles (mean ~106.4°), a phenomenon attributed to the repulsive effect of the electron-rich P=O double bond researchgate.net. It is expected that TBPO shares the fundamental tetrahedral geometry and a similarly short, polarized P=O bond.

CompoundParameterValue
Triphenylphosphine Oxide (TPPO) - OrthorhombicP=O Bond Length1.46 - 1.49 Å
Mean P-C Bond Length1.76 - 1.80 Å
Mean O-P-C Angle~112.4°
Mean C-P-C Angle~106.4°

Infrared (IR) Spectroscopy for Vibrational Analysis and Hydrogen Bonding

Infrared (IR) spectroscopy is a crucial technique for studying the vibrational modes of molecules, and for TBPO, it is particularly useful for analyzing the phosphoryl (P=O) group and its involvement in hydrogen bonding. The P=O stretching vibration gives rise to a strong absorption band in the IR spectrum, the position of which is highly sensitive to the molecular environment.

The formation of a hydrogen bond with a proton donor (H-A) to the oxygen atom of the P=O group (P=O···H-A) leads to a weakening of the P=O bond. This weakening results in a decrease in the vibrational frequency, causing a red-shift (a shift to lower wavenumber) of the P=O stretching band mdpi.com. The magnitude of this shift is directly related to the strength of the hydrogen bond rsc.orgresearchgate.net. Consequently, IR spectroscopy is an effective method for evaluating the strength of O-H···O hydrogen bonds where TBPO acts as the proton acceptor rsc.org.

Studies on adducts of carboxylic acids with phosphine oxides, including the closely related trioctylphosphine oxide (TOPO), demonstrate this principle. The interaction with acids like mono-, di-, and trichloroacetic acid results in characteristic patterns in the IR spectrum, indicative of strong hydrogen bonding iupac.org. For phosphine oxides in general, the P=O stretching band typically appears in the 1100-1200 cm⁻¹ range msu.edu. For example, the P=O stretch in trioctylphosphine oxide (TOPO) is observed at 1146 cm⁻¹ researchgate.net. Upon formation of a hydrogen-bonded complex, this band can shift significantly to lower frequencies, providing a direct spectroscopic measure of the interaction energy mdpi.com.

CompoundVibrational ModeTypical Wavenumber (cm⁻¹)Observation
Trioctylphosphine Oxide (TOPO)P=O Stretch~1146Reference for a trialkylphosphine oxide.
TBPO-Hydrogen Bonded ComplexP=O StretchLower than free TBPORed-shift indicates weakening of the P=O bond due to H-bond formation. The magnitude of the shift correlates with H-bond strength.

Kinetic Studies of TBPO Reactions

Kinetic studies provide quantitative insight into reaction rates, orders, and mechanisms. While extensive kinetic data on reactions where TBPO acts as a primary reactant or catalyst are limited in the surveyed literature, its formation as a product has been the subject of kinetic analysis.

One such study investigated the reaction of tributylphosphine (Bu₃P) with methylviologen (MV²⁺) in the presence of an alcohol or thiol in acetonitrile (B52724), which results in the oxidation of the phosphine to this compound rsc.org. The formation of the one-electron reduced form of methylviologen (MV⁺) was monitored spectrophotometrically. The kinetic analysis revealed that the increase in the concentration of MV⁺ did not adhere to simple first-order kinetics rsc.org.

The proposed mechanism involves an initial single-electron transfer (SET) from tributylphosphine to MV²⁺, generating a tributylphosphine radical cation (Bu₃P•⁺) and MV⁺. The resulting radical cation then undergoes subsequent ionic reactions. The deviation from first-order kinetics suggests a complex mechanism where the Bu₃P•⁺ intermediate is involved in competing pathways, including reaction with the alcohol/thiol and back electron transfer from MV⁺ rsc.org. A regression analysis of the kinetic data was used to determine the relative second-order rate constants for the reaction of the phosphine radical cation with various nucleophiles rsc.org. This study highlights the complexity of the oxidation process leading to the formation of TBPO.

Analytical Methodologies and Environmental Fate of Tributylphosphine Oxide

Analytical Techniques for Detection and Quantification

A range of analytical methods are employed for the detection and quantification of Tributylphosphine (B147548) oxide, each offering distinct advantages in terms of sensitivity, selectivity, and applicability to different sample types.

Chromatographic Methods (e.g., HPLC/UV)

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of Tributylphosphine oxide. A common approach involves reverse-phase (RP) HPLC, which separates compounds based on their hydrophobicity. For the analysis of TBPO, a simple isocratic mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid can be effectively used with a Newcrom R1 column. This method is scalable and can be adapted for preparative separation to isolate impurities. For applications requiring mass spectrometry (MS) detection, the phosphoric acid in the mobile phase can be substituted with formic acid to ensure compatibility.

While specific HPLC/UV methods for the quantification of TBPO are not extensively detailed in publicly available literature, the principles of such analyses are well-established. The UV detector would measure the absorbance of TBPO at a specific wavelength, and the concentration would be determined by comparing the peak area to that of a known standard. For instance, analogous methods for triphenylphosphine (B44618) oxide (TPPO) have been validated for the determination of low levels of the compound in active pharmaceutical ingredients (APIs) using HPLC with UV detection. nih.gov

Spectrophotometric Determination

Microextraction Techniques (e.g., Hollow-Fiber Liquid-Phase Microextraction)

Hollow-fiber liquid-phase microextraction (HF-LPME) is a sample preparation technique that can be used to preconcentrate and isolate analytes from complex matrices prior to instrumental analysis. While specific applications of HF-LPME for this compound are not widely published, the technique has been successfully employed for other organophosphorus compounds, including impurities in active pharmaceutical ingredients. nih.gov

The general principle of HF-LPME involves the extraction of the analyte from a sample solution (donor phase) into a small volume of an organic solvent immobilized in the pores of a porous hollow fiber, and then into an acceptor phase within the fiber. This technique offers high enrichment factors and can be coupled with analytical instruments like HPLC. For a compound like TBPO, a nonpolar organic solvent would likely be used as the supported liquid membrane to extract it from an aqueous sample.

Quantification in Complex Matrices (e.g., Active Pharmaceutical Ingredients, Oils)

The quantification of this compound in complex matrices such as active pharmaceutical ingredients (APIs) and oils presents analytical challenges due to potential interferences from the matrix components. While specific validated methods for TBPO in these matrices are not extensively documented in the public domain, analogous methods for similar compounds like triphenylphosphine oxide (TPPO) provide a framework for how such analyses could be approached.

For instance, a validated method for determining TPPO in APIs utilizes hollow-fiber liquid-phase microextraction (LPME) followed by reversed-phase liquid chromatography with UV detection. nih.gov This approach allows for the extraction and pre-concentration of the analyte from the complex API matrix, enabling its quantification at low levels. nih.gov Similarly, methods have been developed for quantifying TPPO in oils, which often involve a reaction to convert lipid hydroperoxides, followed by HPLC analysis. cirad.fr The analysis of phosphorus-containing compounds in lubricating oils is a recognized application of various analytical techniques, suggesting that methods could be adapted for TBPO. researchgate.netshimadzu.com

Interactive Table: Potential Analytical Methods for this compound

Analytical TechniquePrincipleApplicability to TBPOKey Considerations
HPLC/UV Separation based on polarity, detection by UV absorbance.A reverse-phase method has been described.Method validation for specific matrices is required.
Spectrophotometry Measurement of light absorbance at a specific wavelength.Feasible based on UV/Vis spectral data.Potential for interference from other absorbing compounds.
HF-LPME Extraction and pre-concentration from a sample matrix.Applicable in principle for organophosphorus compounds.Optimization of extraction conditions is necessary.

Environmental Presence and Degradation

The environmental fate of this compound is an area of growing interest, particularly concerning its potential release into and persistence in aquatic ecosystems.

Occurrence in Water Bodies

Information regarding the degradation of this compound in the environment is also limited. Tributylphosphine, the precursor to TBPO, reacts rapidly with atmospheric oxygen to form the oxide. wikipedia.org Studies on the hydrolysis of a related compound, tributyl phosphate (B84403), indicate that it can degrade in aqueous environments, with the rate of hydrolysis being influenced by factors such as temperature and acidity. scispace.com However, specific studies on the abiotic and biotic degradation pathways and rates of this compound in water bodies are not extensively reported.

Transformation into Other Organophosphorus Compounds

While this compound (TBPO) is a stable compound, analogous organophosphorus oxides, such as triphenylphosphine oxide (Ph3P(O)), can be transformed into other valuable organophosphorus compounds. Research has demonstrated that the chemically robust P=O bond in triphenylphosphine oxide can be cleaved under specific conditions. For instance, treatment with metallic sodium (in a finely dispersed form) can selectively cleave C-P and O-P bonds under mild conditions. researchgate.net

This process allows for the transformation of a compound often considered waste into useful chemical intermediates. researchgate.net By reacting triphenylphosphine oxide with metallic sodium, it can be converted into reactive organophosphorus intermediates like sodium diphenylphosphinite, sodium 5H-benzo[b]phosphindol-5-olate, and sodium benzo[b]phosphindol-5-ide. researchgate.net These intermediates can then be used to synthesize a variety of functional organophosphorus compounds, which are otherwise difficult to prepare. researchgate.net

Table 1: Transformation Products of Triphenylphosphine Oxide

Precursor Compound Reagent Key Transformation Resulting Intermediates
Triphenylphosphine oxide Metallic Sodium (finely dispersed) Cleavage of one C-P bond Sodium diphenylphosphinite
Triphenylphosphine oxide Metallic Sodium (finely dispersed) Cleavage of one C-P and two C-H bonds Sodium 5H-benzo[b]phosphindol-5-olate
Sodium 5H-benzo[b]phosphindol-5-olate Metallic Sodium (finely dispersed) Cleavage of O-P bond Sodium benzo[b]phosphindol-5-ide

Data derived from research on the transformation of waste Ph3P(O) into valuable organic phosphorus compounds. researchgate.net

Biodegradation Studies (for analogous compounds)

The biodegradation of organophosphorus compounds is a critical process in preventing their accumulation in the environment. biotechrep.ir Microbial degradation, in particular, offers an efficient and cost-effective method for decontaminating polluted ecosystems. nih.gov Since the first isolation of an organophosphorus-degrading microorganism, Flavobacterium sp., in 1973, numerous bacterial and fungal species capable of breaking down these compounds have been identified. nih.gov

The primary mechanism of biodegradation involves enzymatic hydrolysis. biotechrep.ir A key enzyme in this process is organophosphate hydrolase (OPH), also known as phosphotriesterase (PTE). nih.govmdpi.com This enzyme catalyzes the initial step of degradation by hydrolyzing P-O, P-F, P-S, or P-CN bonds in various organophosphorus molecules. nih.govmdpi.com The gene that codes for this enzyme, the opd (organophosphate degrading) gene, has been isolated from diverse bacterial species across different geographical regions. nih.gov

Microorganisms can utilize organophosphorus compounds as a source of carbon, phosphorus, or nitrogen. mdpi.com The degradation process can be slow, sometimes taking weeks or months, and its effectiveness can be influenced by environmental factors such as pH, humidity, and temperature. mdpi.com

Photodegradation Pathways (for analogous compounds)

Photodegradation is a significant pathway for the transformation of organophosphorus compounds in the environment, particularly in aquatic systems and on soil surfaces. researchgate.net Many organophosphorus pesticides can absorb light in the solar UV range (wavelengths >290 nm), making them susceptible to direct photolysis. researchgate.net The process generally follows pseudo-first-order kinetics. researchgate.net

Studies on analogous organophosphorus insecticides have identified several common photodegradation by-products. For example, under sunlight, fenthion (B1672539) can be transformed into fenthion sulfone and fenthion sulfoxide, while parathion (B1678463) can degrade into paraoxon (B1678428) and 4-nitrophenol. researchgate.net The exact pathway and the resulting products are influenced by the specific chemical structure and the environmental matrix, such as the presence of humic substances in water. researchgate.net

Research on trimethyl phosphate (TMP) and triethyl phosphate (TEP) on anatase TiO2 nanoparticles, a photocatalyst, reveals that upon UV illumination, these compounds can be completely oxidized. mdpi.com The degradation can proceed through parallel reaction pathways, including the formation of surface-coordinated carboxylate products which can sometimes impede complete oxidation. mdpi.com However, modifying the catalyst surface, for instance with sulfate, can promote the full oxidation of the organic side-chains into carbon dioxide and water. mdpi.com

Table 2: Photodegradation Half-Lives of Analogous Organophosphorus Insecticides

Compound Environmental Matrix Half-Life (days)
Various Organophosphorus Insecticides Natural Waters 0.4 - 35.4
Various Organophosphorus Insecticides Soils 3.4 - 21.3

Data derived from studies on the photodegradation of selected organophosphorus insecticides under sunlight. researchgate.net

Adsorption/Desorption Behavior in Soil and Sediment (for analogous compounds)

The fate, mobility, and bioavailability of organophosphorus compounds in the environment are heavily influenced by their adsorption and desorption behavior in soil and sediment. nih.gov The batch equilibrium technique is commonly used to evaluate this behavior. nih.govresearchgate.net

A primary factor controlling the adsorption of these compounds is the soil's organic carbon (OC) content. nih.govresearchgate.net Organophosphorus compounds show a high affinity for soil organic matter. The strength of this adsorption is also closely linked to the compound's hydrophobicity, often indicated by its octanol/water partition coefficient (Kow). nih.gov

Studies on a range of organophosphate esters (OPEs) have shown that less water-soluble, more hydrophobic compounds (log Kow > 3.8) exhibit very high to total sorption by soils and are not easily desorbed. nih.gov In contrast, more soluble OPEs are also sorbed, but a significant portion (≥ 58.1%) can be desorbed. nih.gov The sorption behavior can often be described by the Freundlich adsorption isotherm. researchgate.net

Table 3: Sorption Behavior of Selected Organophosphate Esters (OPEs)

Compound Group Log Kow Water Solubility Sorption Behavior Desorption Behavior
TCEP, TCPP, TBEP < 3.8 Higher Dependent on soil organic carbon ≥ 58.1%
TDCP, TBP, TPhP, EHDP > 3.8 Lower Very high to total sorption (100%) Not desorbed

Data derived from a study on the sorption and desorption of OPEs with different hydrophobicity by soils. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.